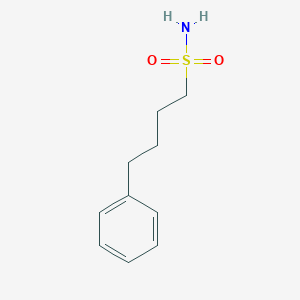

4-Phenylbutane-1-sulfonamide

Description

Properties

IUPAC Name |

4-phenylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIMFSQAEPUOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Butane Derivatives

The foundational approach to synthesizing 4-phenylbutane-1-sulfonamide involves the sulfonation of butane precursors. A common method employs 1-phenylbutane-1-thiol as the starting material, which undergoes oxidation to introduce the sulfonyl group. Chlorination using thionyl chloride () converts the thiol into the corresponding sulfonyl chloride intermediate, followed by ammonolysis to yield the sulfonamide .

Reaction Conditions :

-

Oxidation : Performed with hydrogen peroxide () in acetic acid at 60–80°C for 6–8 hours.

-

Chlorination : Thionyl chloride () in dichloromethane () under reflux (40°C) for 2 hours.

-

Ammonolysis : Ammonia gas () bubbled through the sulfonyl chloride solution in tetrahydrofuran () at 0°C for 1 hour.

Yield : This method achieves a moderate yield of 65–70% , with purity dependent on the efficiency of intermediate purification .

Catalytic Amidation of Sulfonyl Chlorides

An alternative route utilizes 4-phenylbutane-1-sulfonyl chloride directly, reacting it with aqueous ammonia or ammonium hydroxide. Catalytic methods enhance reaction efficiency, particularly using triethylamine () as a base to neutralize HCl byproducts .

Optimized Protocol :

-

Dissolve 4-phenylbutane-1-sulfonyl chloride (1 equiv) in anhydrous .

-

Add ammonium hydroxide (2 equiv) and (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 4 hours, followed by extraction with ethyl acetate.

Yield : 75–80% after recrystallization from ethanol .

High-Pressure Amidation with Hydrazine Hydrate

A patent-pending method adapts high-pressure conditions for amidation, leveraging hydrazine hydrate () as the ammonia source . This approach is notable for its scalability and reduced byproduct formation.

Procedure :

-

Combine p-chlorobenzenesulfonamide (1 equiv) and hydrazine hydrate (10–15 equiv) in an autoclave.

-

Heat to 120–125°C under 0.8–1.2 MPa nitrogen pressure for 12–18 hours.

-

Quench with sodium bicarbonate () and extract with ethyl acetate.

Yield : 85–90% with >98% purity by HPLC .

Photocatalytic Decarboxylative Amidosulfonation

Recent advancements employ visible-light photocatalysis for greener synthesis. This method uses DABSO () and acridine catalysts to couple carboxylic acids with amines under mild conditions .

Mechanism :

-

Decarboxylation : The carboxylic acid (e.g., 4-phenylbutanoic acid) undergoes photocatalytic decarboxylation to generate a radical intermediate.

-

Sulfonation : Reaction with from DABSO forms a sulfonyl radical.

-

Amidation : Coupling with ammonia or an amine yields the sulfonamide.

Conditions :

-

Catalyst: Acridine A1 (10 mol%), copper difluoride (, 10 mol%).

-

Solvent: Degassed .

-

Light: 400 nm LED for 12 hours.

Yield : 60–70% with excellent functional group tolerance .

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade this compound. Common techniques include:

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >99% purity .

-

Chromatography : Flash chromatography on silica gel (hexane/ethyl acetate 4:1) removes polar impurities .

Analytical Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Sulfonation of Thiols | 65–70 | 95–97 | Moderate | Low |

| Catalytic Amidation | 75–80 | 97–98 | High | Moderate |

| High-Pressure Amidation | 85–90 | >98 | Industrial | High |

| Photocatalytic | 60–70 | 95–97 | Lab-scale | Moderate |

Table 1: Comparison of synthetic routes for this compound.

Industrial Considerations

The high-pressure amidation method is favored for large-scale production due to its high yield and minimal byproducts. However, the photocatalytic approach offers sustainability benefits, avoiding harsh reagents and high energy inputs. Future research should focus on catalyst recycling and flow chemistry adaptations to enhance viability.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols or sulfonic acids.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides, including 4-Phenylbutane-1-sulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria. Research indicates that structurally similar compounds exhibit significant activity against resistant bacterial strains, highlighting their potential in treating infections caused by antibiotic-resistant bacteria .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of sulfonamide derivatives. For instance, compounds derived from this compound have shown promise in reducing inflammation markers in vivo, making them candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies indicate that specific modifications can enhance these anti-inflammatory effects.

Cancer Treatment

Sulfonamides have been investigated as potential anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth and proliferation. For example, novel derivatives of sulfonamides have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Hormonal Modulation

Research has identified sulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. These compounds can modulate hormonal pathways and are being explored for their potential in treating conditions like endometriosis and breast cancer . The structure of this compound may serve as a scaffold for developing selective PR modulators.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological activity. Modifications to the phenyl group or the butane chain can significantly impact the compound's efficacy and selectivity against target enzymes or receptors.

| Modification Type | Impact on Activity |

|---|---|

| Addition of halogens | Increased potency against bacterial strains |

| Alteration of side chains | Enhanced anti-inflammatory effects |

| Changes to sulfonamide group | Improved binding affinity to PR |

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound in antibiotic development .

Anti-inflammatory Studies

In murine models, compounds based on this compound showed significant reductions in TNF-α levels and neutrophil infiltration during pulmonary inflammation experiments, indicating strong anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 4-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis . This inhibition disrupts the production of nucleotides, thereby affecting DNA synthesis and cell division.

Comparison with Similar Compounds

4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide

- Key Features : Incorporates a methyl group and a chiral phenylethyl substituent.

- Biological Activity : Sulfonamides with aromatic and alkyl substituents, such as this compound, are frequently associated with antimicrobial properties, as cited in studies by Siddiqui et al. (2008) and Mashkovskii (1987) .

- Differentiation : The chiral phenylethyl group may enhance target specificity compared to 4-Phenylbutane-1-sulfonamide’s simpler phenylbutyl chain .

4-[(But-2-yn-1-yl)selanyl]benzene-1-sulfonamide

- Molecular Formula: C₁₀H₁₁NO₂SSe .

- Unique Feature : Contains a selenium (Se) atom in the substituent, which can influence redox reactivity and toxicity.

Functional Group Analogues

4-Phenylbutyric Acid

- Molecular Formula : C₁₀H₁₂O₂ (CAS: 1821-12-1) .

- Key Difference : Replaces the sulfonamide (-SO₂NH₂) group with a carboxylic acid (-COOH).

- Applications : Widely used as a histone deacetylase (HDAC) inhibitor and in urea cycle disorder treatments .

- Physicochemical Impact : The carboxylic acid group increases hydrophilicity compared to the sulfonamide, altering solubility and membrane permeability .

Comparative Data Table

*Inferred from structural data.

Research Findings and Implications

Antimicrobial Potential: While direct evidence is lacking for this compound, structurally related sulfonamides demonstrate antimicrobial activity, suggesting a plausible mechanism of action via dihydropteroate synthase inhibition .

Safety Considerations : this compound exhibits higher acute toxicity (H302, H332) compared to 4-Phenylbutyric Acid, underscoring the impact of functional groups on safety profiles .

Biological Activity

4-Phenylbutane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide functional group attached to a phenylbutane backbone. Its structure can be represented as follows:

This compound's properties are influenced by its sulfonamide moiety, which is known for its role in various biological processes.

Antibacterial Properties

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), they effectively disrupt bacterial growth and replication. This mechanism positions sulfonamides as bacteriostatic agents rather than bactericidal ones .

Cardiovascular Effects

Recent studies have indicated that derivatives of sulfonamides can influence cardiovascular parameters. For instance, research utilizing isolated rat heart models demonstrated that certain sulfonamide derivatives reduced perfusion pressure and coronary resistance through calcium channel inhibition. This suggests that this compound may exhibit similar effects, potentially acting as a negative inotropic agent .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical analyses using software tools like SwissADME have indicated that this compound has favorable permeability characteristics but may not significantly bind to plasma proteins. This could result in optimal volume distribution and a short half-life .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Log P (octanol-water) | 0.28 |

| Plasma protein binding | 72.9% |

| Volume of distribution | Optimal |

| Half-life | Short |

Case Studies on Efficacy

In a comparative study involving various sulfonamide compounds, it was found that this compound exhibited significant reductions in perfusion pressure in isolated heart models compared to other derivatives. The study highlighted its potential therapeutic applications in managing conditions associated with elevated blood pressure .

Q & A

Q. What are the most reliable synthetic routes for 4-Phenylbutane-1-sulfonamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves sulfonation of an appropriate precursor followed by amidation. For this compound, a common approach is the reaction of phenylbutane sulfonyl chloride with ammonia or amines under controlled pH and temperature (e.g., using anhydrous dichloromethane as a solvent at 0–5°C). Optimization can include adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride) and monitoring reaction progress via TLC or NMR . For reproducibility, ensure rigorous purification using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC or melting-point analysis .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the sulfonamide group (–SONH) and phenyl substitution patterns. For example, the sulfonamide proton typically appears as a broad singlet near δ 6.5–7.0 ppm in DMSO-d .

- FT-IR: Identify characteristic stretches (e.g., S=O asymmetric/symmetric vibrations at 1350–1150 cm, N–H bending near 1600 cm) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in chemistry and biology?

Methodological Answer:

- Organic Synthesis: Acts as a building block for sulfonamide-containing ligands or catalysts, leveraging its electron-withdrawing sulfonamide group to modulate reactivity .

- Biological Studies: Investigated for antimicrobial or enzyme inhibitory activity via in vitro assays (e.g., MIC tests against E. coli or S. aureus). Ensure proper controls (e.g., solvent-only and reference antibiotics like ampicillin) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate molecular orbitals, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Software like Gaussian 16 or ORCA can model solvation effects (e.g., water or DMSO) .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., carbonic anhydrase). Validate docking poses with experimental IC values from enzyme inhibition assays .

Q. How should researchers address contradictory data on the biological activity of this compound across studies?

Methodological Answer:

- Data Triangulation: Compare results across multiple assay platforms (e.g., microdilution vs. disk diffusion for antimicrobial activity) to identify methodological biases .

- Structural Confounders: Verify compound purity (≥95% by HPLC) and consider stereochemical variations (e.g., unintended racemization during synthesis) .

- Meta-Analysis: Use tools like RevMan to aggregate data from peer-reviewed studies, applying statistical tests (e.g., Fisher’s exact test) to assess significance .

Q. What strategies optimize the solubility and stability of this compound in aqueous media for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to enhance solubility while minimizing cytotoxicity.

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via UPLC-MS to identify degradation products .

Experimental Design and Data Analysis

Q. How can researchers design dose-response experiments to evaluate the toxicity of this compound in cell cultures?

Methodological Answer:

- Dose Range-Finding: Start with a broad range (e.g., 1–100 µM) and narrow using log-fold dilutions.

- Endpoint Selection: Use MTT or resazurin assays for viability, complemented by LDH release for membrane integrity.

- Statistical Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values and 95% confidence intervals .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

Methodological Answer:

- HPLC-DAD/UV: Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to resolve impurities.

- LC-MS/MS: Identify unknown contaminants via fragmentation patterns (e.g., m/z transitions).

- Elemental Analysis: Confirm stoichiometric ratios of C, H, N, and S to detect synthetic byproducts .

Literature and Data Management

Q. How can researchers systematically review existing literature on this compound using databases like PubMed or Web of Science?

Methodological Answer:

- Search Strings: Combine CAS numbers (e.g., [375-73-5]) with MeSH terms (e.g., "sulfonamides/chemical synthesis"[Mesh]) and Boolean operators (e.g., "this compound AND (toxicity OR pharmacokinetics)") .

- Citation Tracking: Use tools like Connected Papers or CiteSpace to map influential studies and emerging trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.